molecular formula C10H14ClN B13563058 4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride

4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride

Cat. No.: B13563058
M. Wt: 183.68 g/mol
InChI Key: GYABPBMUJNSMPD-UHFFFAOYSA-N
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Description

4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride is a chemical compound with the molecular formula C10H14ClN It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a methyl group and an amine group attached to the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-methyl-2,3-dihydro-1H-indene.

    Amination: The indene derivative undergoes an amination reaction to introduce the amine group. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride
  • 4-methyl-2,3-dihydro-1H-inden-1-amine

Uniqueness

4-methyl-2,3-dihydro-1H-inden-2-aminehydrochloride is unique due to the specific positioning of the methyl and amine groups on the indene structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1H-inden-2-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-7-3-2-4-8-5-9(11)6-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H

InChI Key

GYABPBMUJNSMPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC2=CC=C1)N.Cl

Origin of Product

United States

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